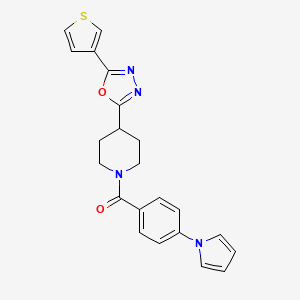

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound "(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" is a structurally complex molecule featuring a methanone core linked to a 4-(1H-pyrrol-1-yl)phenyl group and a piperidine ring substituted with a 1,3,4-oxadiazole-thiophene moiety. Its design integrates heterocyclic motifs known for diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The pyrrole and thiophene rings contribute to π-π stacking interactions, while the oxadiazole moiety enhances metabolic stability, making it a candidate for pharmacological exploration .

Propriétés

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c27-22(17-3-5-19(6-4-17)25-10-1-2-11-25)26-12-7-16(8-13-26)20-23-24-21(28-20)18-9-14-29-15-18/h1-6,9-11,14-16H,7-8,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJOJINYKIMUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route might include:

Formation of the Pyrrole Moiety: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling Reactions: The thiophene and piperidine rings can be introduced through various coupling reactions, such as Suzuki or Stille couplings, which are facilitated by palladium catalysts.

Final Assembly: The final step involves the coupling of the pyrrole and oxadiazole intermediates with the piperidine derivative, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, which are susceptible to electrophilic attack.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring might yield pyrrole-2,5-dione derivatives, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, the compound’s structural features suggest potential applications as a pharmacophore in drug design. The presence of the oxadiazole ring, in particular, is known to impart bioactivity, potentially leading to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), where its electronic properties can be exploited.

Mécanisme D'action

The mechanism by which (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking interactions, contributing to the compound’s overall bioactivity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Features

The compound shares structural similarities with several derivatives documented in pharmacological and synthetic studies. Below is a comparative analysis:

Key Findings from Comparative Studies

- Bioactivity Potential: While the target compound’s bioactivity remains uncharacterized, analogues like CAS 1093657-24-9 demonstrate antimicrobial effects, suggesting the methanone-piperidine scaffold is pharmacologically viable .

- Synthetic Complexity: The target compound’s synthesis likely faces challenges similar to those in , where palladium-catalyzed cross-coupling reactions yielded 39% efficiency for a structurally intricate analogue. This contrasts with simpler pyrazole-methanones (e.g., ), which achieve higher yields (55–60%).

- Metabolic Stability : The oxadiazole-thiophene group in the target compound may enhance metabolic stability compared to ethoxyphenyl-pyrazole derivatives , aligning with trends observed in heterocyclic drug design .

Activité Biologique

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a piperidine core linked to a pyrrole and an oxadiazole moiety. Its structure can be summarized as follows:

Anticancer Properties

- Inhibition of Cancer Cell Lines : Recent studies have shown that derivatives of oxadiazole exhibit significant anticancer activities. For instance, compounds with oxadiazole rings have been reported to have IC50 values in the micromolar range against various cancer cell lines, including HeLa and CaCo-2 cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell survival and apoptosis .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, particularly due to the presence of the thiophene and oxadiazole groups. These groups have been implicated in inhibiting cyclooxygenase enzymes (COX), which play a key role in inflammation .

Neuroprotective Effects

Research indicates that compounds containing oxadiazole can also exhibit neuroprotective effects. They have been shown to modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives demonstrated that certain modifications in the structure significantly enhance their cytotoxicity against cancer cells. The tested compound showed promising results with an IC50 value lower than 10 µM against several tumor cell lines .

Study 2: Anti-inflammatory Activity

In another investigation, a derivative similar to the compound was tested for its ability to inhibit COX enzymes. The results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent .

Data Summary Table

| Activity | Effect | IC50 Value | Cell Line/Model |

|---|---|---|---|

| Anticancer | Cytotoxicity | <10 µM | HeLa, CaCo-2 |

| Anti-inflammatory | COX inhibition | Not specified | In vitro models |

| Neuroprotective | Modulation of neurotransmitters | Not specified | Alzheimer's disease models |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-oxadiazole core followed by coupling with the pyrrole-phenyl moiety. Key steps include:

- Cyclocondensation: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., using POCl₃) .

- Coupling Reactions: Buchwald-Hartwig amination or nucleophilic aromatic substitution to link the piperidine and phenyl-pyrrole groups. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres (N₂/Ar) are critical to prevent oxidation .

- Purification: Column chromatography or recrystallization from ethanol/methanol is used to isolate the final product (>95% purity) .

- Critical Parameters:

- Temperature: Maintain 80–110°C during cyclization .

- Catalysts: Use Pd(OAc)₂ for coupling reactions to enhance selectivity .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the integration of the thiophene, oxadiazole, and pyrrole rings. Aromatic proton signals between δ 7.0–8.5 ppm validate the phenyl groups .

- HPLC-MS: Ensures purity (>98%) and identifies byproducts (e.g., unreacted intermediates) .

- IR Spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm carbonyl (C=O) groups in the methanone bridge .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

- Methodological Answer:

- In Vitro Assays:

- Antimicrobial Activity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .

- Target Identification: Use fluorescence polarization assays to evaluate binding affinity to enzymes like topoisomerase II .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer:

- Substituent Variation: Synthesize analogs with halogens (F, Cl) on the phenyl ring or methyl/ethyl groups on the oxadiazole to assess electronic effects on potency .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains. Prioritize analogs with ΔG < -8 kcal/mol .

- Data Analysis: Use IC₅₀ values from dose-response curves to correlate structural modifications with activity trends .

Q. How should researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer:

- Reproducibility Checks: Repeat assays with freshly prepared stock solutions to rule out degradation .

- Orthogonal Assays: Validate cytotoxicity results using trypan blue exclusion alongside MTT .

- Purity Verification: Re-analyze compound batches via HPLC to confirm absence of impurities (>99% purity) .

Q. What strategies improve reaction yields and scalability for gram-scale synthesis?

- Methodological Answer:

- Flow Chemistry: Use continuous flow reactors to enhance mixing and heat transfer during cyclization steps .

- Catalyst Optimization: Screen Pd-based catalysts (e.g., XPhos Pd G3) to reduce side reactions in coupling steps .

- Solvent Recycling: Implement distillation systems to recover DMF, reducing costs and waste .

Q. Which computational methods predict the compound’s interactions with biological targets?

- Methodological Answer:

- Molecular Dynamics (MD): Simulate binding stability (10–100 ns trajectories) to assess target residence time .

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors (oxadiazole N) and hydrophobic regions (thiophene) using Schrödinger Suite .

Data Contradiction Analysis

Q. How can spectral data inconsistencies (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer:

- 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings .

- Deuterated Solvents: Use DMSO-d₆ instead of CDCl₃ to improve solubility and peak resolution .

- Cross-Validation: Compare experimental data with DFT-calculated NMR shifts (Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.